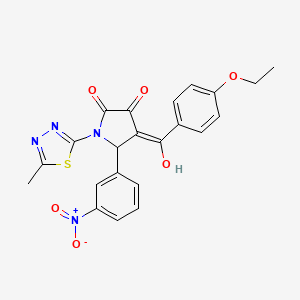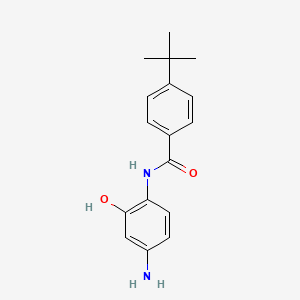![molecular formula C20H24N2O2S B5313133 N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5313133.png)
N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in various neurological disorders.
作用機序
MPEP acts as a selective antagonist of the N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide receptor, which is a member of the metabotropic glutamate receptor family. These receptors are involved in the modulation of synaptic transmission and plasticity, and their dysregulation has been implicated in various neurological disorders. By blocking the activity of N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide, MPEP is able to modulate synaptic transmission and plasticity, leading to its therapeutic effects.
Biochemical and Physiological Effects
MPEP has been shown to have a variety of biochemical and physiological effects. It has been found to reduce glutamate release in the hippocampus, which is a brain region involved in learning and memory. Additionally, MPEP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
実験室実験の利点と制限
MPEP has several advantages for lab experiments, including its selectivity for the N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide receptor and its ability to modulate synaptic transmission and plasticity. However, there are also limitations to its use, including its potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research on MPEP, including its potential therapeutic applications in other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects and to develop more selective and potent N-[2-(4-morpholinyl)ethyl]-4-[(phenylthio)methyl]benzamide antagonists.
合成法
The synthesis of MPEP involves the reaction of 4-[(phenylthio)methyl]benzoyl chloride with 2-(4-morpholinyl)ethanamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure MPEP.
科学的研究の応用
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, MPEP has been found to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for drug addiction.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c23-20(21-10-11-22-12-14-24-15-13-22)18-8-6-17(7-9-18)16-25-19-4-2-1-3-5-19/h1-9H,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGYDRWLGJGBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313058.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5313064.png)
![N-(3,4-dimethoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5313075.png)



![(4R)-4-(4-{1-[(4-ethylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5313089.png)
![1-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5313090.png)
![N-(2-ethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5313101.png)

![3-{[2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-azepanyl]carbonyl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5313118.png)
![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5313123.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5313129.png)
![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)